Neridienone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

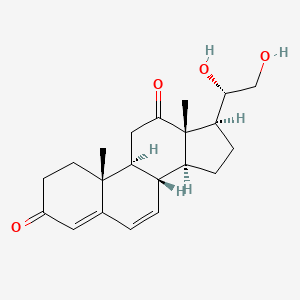

Neridienone B is a natural organic compound belonging to the diterpenoid class. It is also known as 20S,21-dihydroxypregna-4,6-diene-3,12-dione. This compound is typically isolated from the herbs of Nerium indicum Mill. It is a yellow solid with a distinctive aromatic odor and is soluble in ethanol and dichloromethane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Neridienone B is primarily obtained through extraction, separation, and purification techniques from natural sources. The process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the compound is derived from natural extraction.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the plant Nerium indicum Mill. The process includes harvesting the plant material, drying, and then using solvents to extract the compound. The extract is then purified using chromatographic techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Neridienone B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Neridienone B has significant applications in various fields:

Chemistry: Used as a reference standard and synthetic precursor compound.

Biology: Exhibits significant leishmanicidal activity against amastigotes of Leishmania mexicana.

Medicine: Shows significant effects on calcein accumulation in multidrug-resistant human ovarian cancer cells.

Industry: Used as an intermediate and fine chemical in various industrial processes.

Mécanisme D'action

Neridienone B exerts its effects through various molecular targets and pathways. It has been shown to affect calcein accumulation in multidrug-resistant human ovarian cancer cells, indicating its potential role in overcoming drug resistance. Additionally, it exhibits leishmanicidal activity by targeting the amastigotes of Leishmania mexicana .

Comparaison Avec Des Composés Similaires

Neridienone B can be compared with other similar compounds such as:

Neridienone A: Another diterpenoid isolated from the same plant, exhibiting similar biological activities.

6,7-Dihydroneridienone: A structurally similar compound with potent antileishmanial activity.

This compound is unique due to its specific hydroxylation pattern and its significant biological activities, particularly its effects on multidrug-resistant cancer cells and leishmanicidal properties .

Activité Biologique

Neridienone B is a steroid compound isolated from the plant Nerium indicum Mill., which has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a steroid and is structurally related to other compounds found in Nerium species. Its molecular formula and structure are crucial for understanding its biological interactions. The compound's specific properties include:

- Molecular Weight : 328.5 g/mol

- Chemical Formula : C21H30O3

- Solubility : Soluble in organic solvents but less soluble in water.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of breast cancer cells in vitro, with IC50 values indicating significant potency .

- Cardiotonic Effects : Similar to other compounds derived from Nerium, this compound has been noted for its digoxin-like cardiac activity, which may influence heart rate and contractility .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against a range of pathogens, making it a candidate for further investigation as a natural antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect appears to be mediated through the modulation of cyclin-dependent kinases (CDKs) .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing valuable insights into its potential applications:

-

In Vitro Studies :

- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .

- Another study highlighted its antibacterial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

-

Animal Studies :

- In murine models, this compound administration resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anti-cancer agent .

- Behavioral studies indicated that this compound may influence locomotor activity in mice, potentially reflecting its neuropharmacological effects .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBLKWGLSQARQJ-BJSXQCTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key structural characteristics of Neridienone B and what is its known biological activity?

A1: this compound is a pregnane compound with the molecular formula C21H28O4. [] While its exact mechanism of action remains unclear, the research indicates that this compound exhibits Multi-Drug Resistance (MDR) reversal activity. This activity was observed through the increased accumulation of calcein in MDR human ovarian cancer 2780AD cells when this compound was present. [] This suggests potential applications in overcoming drug resistance in cancer treatment.

Q2: Are there any studies on the in vitro activity of this compound against cancer cell lines?

A2: The provided research abstract does not mention any specific in vitro studies on the activity of this compound against cancer cell lines. [] Further research is needed to explore its potential anticancer effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.